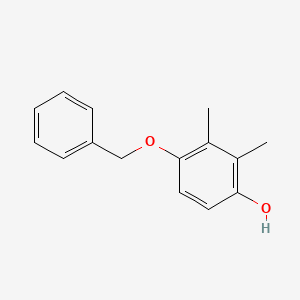
Phenol, 2,3-dimethyl-4-(phenylmethoxy)-
Overview
Description
Phenol, 2,3-dimethyl-4-(phenylmethoxy)- is a complex organic compound. It is a prevalent compound in the biomedical industry, showcasing remarkable efficacy in the research of a diverse array of ailments, encompassing allergies, inflammation, and respiratory disorders .
Physical And Chemical Properties Analysis
Phenols, including Phenol, 2,3-dimethyl-4-(phenylmethoxy)-, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between the hydroxyl groups of the phenol molecules . Phenols are also moderately soluble in water due to their ability to form hydrogen bonds with water molecules .Scientific Research Applications
Plasmonic Sensors
Phenol and its derivatives, including “Phenol, 2,3-dimethyl-4-(phenylmethoxy)-”, have been used in the development of plasmonic sensors . These sensors utilize plasmonic resonance nanomaterials and various optical sensors, including colorimetric, fluorescence, localized surface plasmon resonance (LSPR), and plasmon-enhanced Raman spectroscopy . These advanced and powerful analytical tools exhibit potential application for ultrahigh sensitivity, selectivity, and rapid detection of phenol and its derivatives .
Environmental Detection
The compound has been used in environmental detection . The contamination of phenolic compounds in the natural environment is a toxic response that induces harsh impacts on plants, animals, and human health . Therefore, the detection of these compounds is crucial, and “Phenol, 2,3-dimethyl-4-(phenylmethoxy)-” plays a significant role in this area .
Industrial Manufacturing
Phenol and its derivatives are universally used as a significant raw material in the industrial manufacturing of various chemicals . These include antimicrobials, anti-inflammatory drugs, antioxidants, and more .
Organic Synthesis
“Phenol, 2,3-dimethyl-4-(phenylmethoxy)-” is used in organic synthesis. Its unique properties make it useful for various applications in this field.
Pharmaceutical Development
The compound is also used in pharmaceutical development. Its unique properties and versatility make it a valuable resource in the development of new drugs and treatments.
Research Database
The National Institute of Standards and Technology (NIST) uses “Phenol, 2,3-dimethyl-4-(phenylmethoxy)-” in their database to deliver a high-quality copy of the Database and to verify that the data contained therein have been selected on the basis of sound scientific judgment .
Safety and Hazards
properties
IUPAC Name |
2,3-dimethyl-4-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHFQIGLJUTGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2,3-dimethyl-4-(phenylmethoxy)- | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B3157941.png)

![2-[(4-Methoxyphenyl)sulfonyl]ethanamine](/img/structure/B3157957.png)

![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)
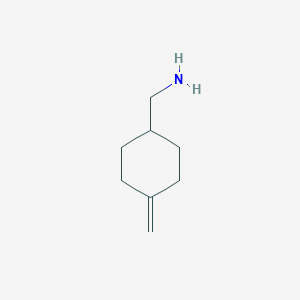
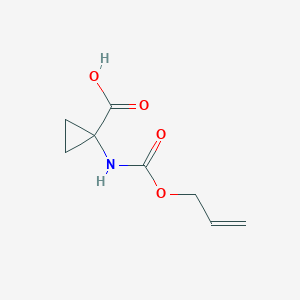

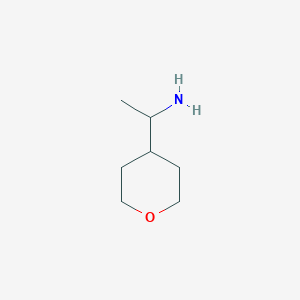
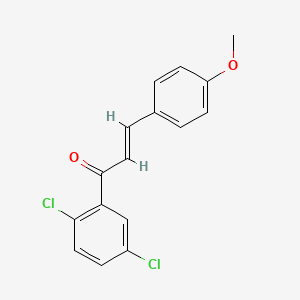
![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde](/img/structure/B3158032.png)
![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)